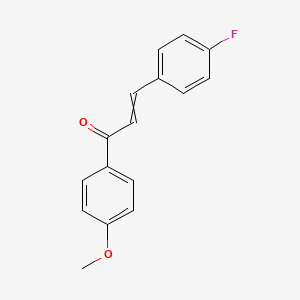

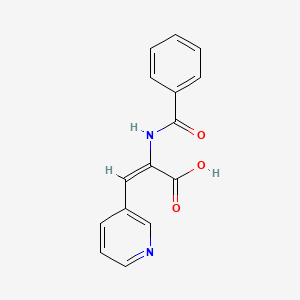

(2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Overview

Description

The compound “(2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one” is a type of chalcone . Chalcones are open-chain flavonoids in which the two aromatic rings are joined by a three-carbon chain . They display a wide range of pharmacological properties, such as antibacterial, antifungal, antimutagenic, antimitotic and antiproliferative, antitumor, antioxidant, anti-inflammatory, antimalarial, antileishmanial activity, antitubercular, and anti-diabetic .

Molecular Structure Analysis

The molecular structure of this compound has been characterized by FT-IR, UV–visible, 1 H NMR, HRMS techniques . The molecular geometry, vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data which shows good agreement . The HOMO–LUMO energy gap, experimentally (4.1096) and theoretically calculated (4.09096) are nearly the same .Chemical Reactions Analysis

The chemical reactivity parameters of this compound have also been studied . The results obtained from the DFT analysis show good agreement with experimental data .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied both theoretically and experimentally . The compound is a heavily -conjugated structure that is nearly planar .Scientific Research Applications

-

Scientific Field: Bio-imaging

-

Scientific Field: Structural Biology

-

Scientific Field: Material Science

- Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant-/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation and analytics for micro-/nanoplastics quantification .

- These peptides can bind to various materials, including metals, polymers, or other industrially produced materials . The exact methods of application would depend on the specific experiment, but generally involve introducing the MBP into the system and then studying its interactions with the material.

-

Scientific Field: Conducting Polymers

- Conducting polymers are extensively studied due to their outstanding properties, including tunable electrical property, optical and high mechanical properties, easy synthesis and effortless fabrication and high environmental stability over conventional inorganic materials .

- Hybridization with other materials overcomes the limitations of conducting polymers in their pristine form. The synergetic effects of conducting polymer composites give them wide applications in electrical, electronics and optoelectronic fields .

-

Scientific Field: Pharmaceutical Testing

-

Scientific Field: Material Science

- Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant-/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation and analytics for micro-/nanoplastics quantification .

- These peptides can bind to various materials, including metals, polymers, or other industrially produced materials . The exact methods of application would depend on the specific experiment, but generally involve introducing the MBP into the system and then studying its interactions with the material.

-

Scientific Field: Conducting Polymers

- Conducting polymers are extensively studied due to their outstanding properties, including tunable electrical property, optical and high mechanical properties, easy synthesis and effortless fabrication and high environmental stability over conventional inorganic materials .

- Hybridization with other materials overcomes the limitations of conducting polymers in their pristine form. The synergetic effects of conducting polymer composites give them wide applications in electrical, electronics and optoelectronic fields .

-

Scientific Field: Pharmaceutical Testing

properties

IUPAC Name |

(E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO2/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11H,1H3/b11-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJAFWHLVBVKQH-NYYWCZLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

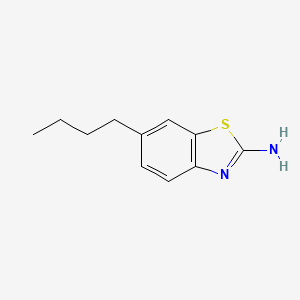

![2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1348156.png)